molecular formula C8H9ClN2O2 B561326 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-on-Hydrochlorid CAS No. 105202-20-8

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-on-Hydrochlorid

Katalognummer: B561326
CAS-Nummer: 105202-20-8
Molekulargewicht: 200.622
InChI-Schlüssel: FMFVQOXMVRDWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves the selective transfer hydrogenation of functionalized nitroarene using a cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . Another method involves the regioselective synthesis using copper sulfate and copper turnings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amino groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Uses reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often employs halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various amino derivatives .

Wirkmechanismus

The mechanism of action of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways related to inflammation and bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-2-methyl-2H-benzo[1,4]oxazin-3(4H)-one hydrochloride
  • 7-Amino-4-phenethyl-2H-benzo[1,4]oxazin-3(4H)-one
  • 6-Amino-4-benzyl-2H-benzo[1,4]oxazin-3(4H)-one

Uniqueness

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride (CAS No. 26215-14-5) is a chemical compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 26215-14-5

Antiplatelet Activity

Recent studies have highlighted the potential of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. A series of synthesized derivatives demonstrated significant inhibitory effects on platelet aggregation, with compound 9u showing an IC50 of 9.20 μM, which is comparable to aspirin (IC50 = 7.07 μM) . Molecular docking studies indicated that these compounds could effectively bind to the GPIIb/IIIa receptor, suggesting a mechanism similar to established antiplatelet drugs.

Anticancer Properties

Research has indicated that derivatives of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit anticancer properties. For instance, some studies have reported that specific derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology. For example, some derivatives displayed IC50 values lower than that of donepezil, a standard AChE inhibitor .

Antimicrobial Activity

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have also been evaluated for their antimicrobial properties. Some compounds demonstrated significant activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Case Study 1: Platelet Aggregation Inhibition

In a study focusing on structure-activity relationships (SAR), a series of benzo[b][1,4]oxazin derivatives were synthesized and tested for their ability to inhibit platelet aggregation. The findings revealed that specific substitutions on the oxazine ring significantly enhanced inhibitory potency, suggesting a pathway for designing more effective antiplatelet agents .

Case Study 2: Neuroprotective Effects in Alzheimer's Models

A study investigating the neuroprotective effects of 7-Amino-2H-benzo[b][1,4]oxazin derivatives found that certain compounds not only inhibited AChE but also protected neuronal cells from oxidative stress-induced apoptosis in vitro. These findings support the potential use of these compounds in developing therapeutic strategies for Alzheimer's disease .

Research Findings Summary

The biological activity of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride encompasses a range of therapeutic potentials:

Activity Mechanism IC50 Values References
AntiplateletGPIIb/IIIa receptor antagonist9.20 μM (vs aspirin)
AnticancerInduction of apoptosisVaries by derivative
NeuroprotectiveAChE inhibition< Donepezil
AntimicrobialInhibition of bacterial and fungal growthVaries

Eigenschaften

IUPAC Name

7-amino-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-5-1-2-6-7(3-5)12-4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVQOXMVRDWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.